![molecular formula C21H34N6O2S B2387313 1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 307341-99-7](/img/structure/B2387313.png)
1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione
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Overview
Description
The compound is a derivative of benzimidazole and piperazine. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and pigments . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzimidazole component would contribute an aromatic ring structure, while the piperazine component would contribute a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions, including those involving their nitrogen atoms or any substituents they may have .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any charges or polar regions .Scientific Research Applications
- Function : It can maintain a stable pH range over an extended period, making it valuable in biological and biochemical experiments where precise pH control is crucial .
- Investigation : Researchers have explored the antimicrobial activity of similar compounds (e.g., 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9) against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .
- Derivatives : Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and screened for cytotoxic activity against various cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells) .
Hydrogen Ion Buffering Agent
Antimicrobial Activity Research
Cytotoxicity Studies
Fungicidal Properties
Mechanism of Action
Target of Action
The primary targets of the compound “1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione” are currently unknown. The compound is a derivative of piperazine, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
Piperazine derivatives are known to interact with various biological targets, leading to a wide range of pharmaceutical activities
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways due to their broad biological activity
Result of Action
It is known that piperazine derivatives can have a wide range of biological and pharmaceutical activities
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-bis[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O2S/c28-15-13-22-5-9-24(10-6-22)17-26-19-3-1-2-4-20(19)27(21(26)30)18-25-11-7-23(8-12-25)14-16-29/h1-4,28-29H,5-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJOOLSJJRJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CN2C3=CC=CC=C3N(C2=S)CN4CCN(CC4)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione |
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